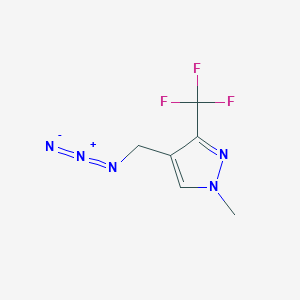

4-(アジドメチル)-1-メチル-3-(トリフルオロメチル)-1H-ピラゾール

概要

説明

Trifluoromethylpyridines (TFMP) and trifluoromethylbenzenes are classes of compounds that contain a trifluoromethyl (-CF3) group . They are important ingredients for the development of many agrochemical and pharmaceutical compounds .

Synthesis Analysis

The synthesis of trifluoromethylpyridines and its derivatives generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The trifluoromethyl group is a functional group that has the formula -CF3. The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .Chemical Reactions Analysis

Trifluoromethylpyridines and its intermediates are key structural ingredients for the development of many agrochemical and pharmaceutical compounds. The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical And Chemical Properties Analysis

The trifluoromethyl group has significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine . This group can influence the physical and chemical properties of the compounds it is part of .科学的研究の応用

医薬品:抗真菌剤

トリフルオロメチル基は、医薬品化学、特に抗真菌剤において重要な役割を果たすことが知られています。4-(アジドメチル)-1-メチル-3-(トリフルオロメチル)-1H-ピラゾールなどの化合物は、潜在的な抗真菌剤の合成に使用することができます。これらの薬剤は、その有効性を調べるためにさまざまな真菌株に対して試験されます。 トリフルオロメチル基の存在は、これらの化合物の生物活性を高め、新しい抗真菌薬の有力候補にすることができます .

有機合成:ビルディングブロック

この化合物は、有機合成における重要な中間体として役立ちます。そのユニークな構造により、さまざまな有機反応の前駆体となり、多様な有機化合物の生成につながります。 特に、そのアジドメチル基は、複雑な分子の合成に広く用いられているクリックケミストリー反応を受けることができます .

創薬:ファーマコフォア増強

トリフルオロメチル基は、その親油性と強い水素結合を形成する能力から、創薬における一般的なファーマコフォアです。 この基を薬物分子に組み込むことで、その薬物動態と薬力学的特性を大幅に変更することができ、有効性と選択性の向上につながる可能性があります .

農薬:殺虫剤合成

トリフルオロメチル基を持つ化合物は、殺虫剤などの農薬の開発によく使用されます。 トリフルオロメチル基のユニークな特性は、殺虫剤の安定性と有効性に貢献し、さまざまな農業害虫に対する保護を提供することができます .

作用機序

Target of Action

Compounds with a pyrazole core are known to interact with various enzymes and receptors in the body . The trifluoromethyl group is often used in pharmaceuticals and agrochemicals, suggesting that it may enhance the compound’s biological activity .

Biochemical Pathways

Compounds with similar structures have been found to affect various biochemical pathways, depending on their specific targets .

Pharmacokinetics

The trifluoromethyl group is known to affect the pharmacokinetic properties of drugs, often enhancing their metabolic stability .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. The azide group, for example, is sensitive to both temperature and pH, which could affect the compound’s stability and reactivity .

Safety and Hazards

While specific safety data for “4-(azidomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole” is not available, compounds with trifluoromethyl groups can pose various hazards. For example, they can be combustible, cause severe skin burns and eye damage, and be very toxic to aquatic life with long-lasting effects .

将来の方向性

特性

IUPAC Name |

4-(azidomethyl)-1-methyl-3-(trifluoromethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3N5/c1-14-3-4(2-11-13-10)5(12-14)6(7,8)9/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBWAJWPZPBJYDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(F)(F)F)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

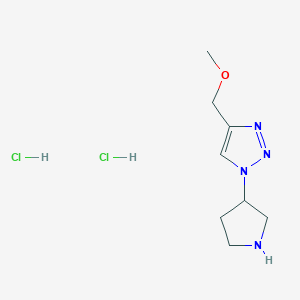

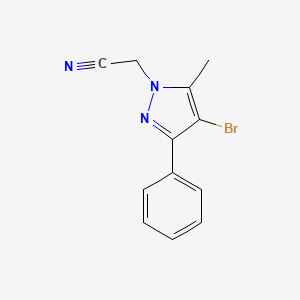

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-(Furan-3-yl)furan-2-yl]methanamine](/img/structure/B1482824.png)